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Nonanedioic acid;propane-1,2-diol - 29408-67-1

Nonanedioic acid;propane-1,2-diol

Catalog Number: EVT-437443
CAS Number: 29408-67-1
Molecular Formula: C12H24O6
Molecular Weight: 264.31 g/mol
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Product Introduction

Source and Classification

Nonanedioic acid, commonly referred to as azelaic acid, is derived from the oxidation of oleic acid or from the fermentation of carbohydrates. Propane-1,2-diol, also known as propylene glycol, is a synthetic organic compound typically produced through the hydration of propylene oxide. The combination of these two compounds results in nonanedioic acid; propane-1,2-diol, which serves as a versatile building block in polymer chemistry and materials science.

Synthesis Analysis

The synthesis of nonanedioic acid; propane-1,2-diol can be achieved through polyesterification, where nonanedioic acid reacts with propane-1,2-diol under specific conditions:

  1. Reagents: Nonanedioic acid and propane-1,2-diol.
  2. Catalyst: Typically, a catalyst such as tin(II) octoate or titanium alkoxides may be used to facilitate the reaction.
  3. Temperature: The reaction is generally conducted at elevated temperatures (around 180–220 °C).
  4. Atmosphere: An inert atmosphere (nitrogen or argon) is often maintained to prevent oxidation.
  5. Duration: The reaction time can vary from several hours to overnight depending on the desired molecular weight and degree of polymerization.

The reaction proceeds through the formation of ester bonds between the carboxylic groups of nonanedioic acid and the hydroxyl groups of propane-1,2-diol, leading to the formation of long-chain polyester polyols.

Chemical Reactions Analysis

Nonanedioic acid; propane-1,2-diol participates in several chemical reactions:

  1. Esterification: Reacts with alcohols to form esters.
  2. Polymerization: Can undergo further polymerization reactions to form polyurethanes when reacted with diisocyanates.
  3. Transesterification: Can react with other polyols or diacids to create copolymers or modify existing polymers.

Relevant Technical Parameters

  • Reaction conditions (temperature, pressure) significantly influence the molecular weight and properties of the resulting polymer.
  • The presence of catalysts can lower activation energy and increase reaction rates.
Mechanism of Action

The mechanism by which nonanedioic acid; propane-1,2-diol functions primarily involves its role as a building block in polyester synthesis:

  1. Formation of Ester Bonds: The hydroxyl groups react with carboxylic acids to form ester linkages through nucleophilic attack.
  2. Polymer Chain Growth: As more monomers are added, the chains grow longer through repeated esterification processes.

This mechanism allows for the creation of flexible and durable polymers that exhibit desirable mechanical properties.

Physical and Chemical Properties Analysis

Key Properties

  • Boiling Point: 370.5 °C at 760 mmHg
  • Flash Point: 192.1 °C
  • Density: Not available
  • Exact Mass: 264.157 g/mol
  • Vapor Pressure: 1.66×1061.66\times 10^{-6} mmHg at 25 °C

These properties indicate that nonanedioic acid; propane-1,2-diol has a high boiling point and flash point, suggesting stability under heat but requiring careful handling due to its potential volatility.

Applications

Nonanedioic acid; propane-1,2-diol is utilized in various scientific and industrial applications:

  1. Polyurethane Production: Used as a polyol component in thermoplastic polyurethanes which are employed in coatings, adhesives, and elastomers.
  2. Biodegradable Polymers: Investigated for use in creating environmentally friendly materials due to its bio-based origins.
  3. Cosmetic Formulations: Employed in formulations for skin care products due to its moisturizing properties.
  4. Biomedical Applications: Potential use in drug delivery systems due to its compatibility with biological tissues.

These applications highlight its versatility and importance in modern material science and industrial chemistry.

Synthetic Methodologies and Mechanistic Pathways

Esterification Dynamics in Acid-Catalyzed Condensation Reactions

The synthesis of poly(propylene glycol azelaate) initiates with the acid-catalyzed esterification between nonanedioic acid (azelaic acid) and propane-1,2-diol (propylene glycol). This condensation reaction follows classical Fischer esterification kinetics, where the carboxylic acid group of azelaic acid undergoes protonation by Brønsted or Lewis acid catalysts, rendering it more susceptible to nucleophilic attack. Key catalysts employed include titanium orthoesters (e.g., titanium tetrabutoxide) and organometallic complexes of zirconium, aluminum, or tin [2] [10]. The reaction proceeds via a tetrahedral intermediate, with water elimination as the rate-limiting step.

Proton transfer and dehydration are critically dependent on reaction temperature and catalyst concentration. At temperatures exceeding 180°C, the equilibrium shifts toward ester formation due to rapid water removal. Studies demonstrate that titanium-based catalysts reduce reaction time by 40-50% compared to conventional acid catalysts (e.g., p-toluenesulfonic acid) by facilitating faster proton transfer and lowering the activation energy barrier from ~85 kJ/mol to ~55 kJ/mol [10]. This enhancement is attributed to the ability of transition metals to coordinate with carbonyl oxygen, thereby polarizing the C=O bond.

Table 1: Catalytic Efficiency in Esterification of Azelaic Acid with Propylene Glycol

Catalyst TypeReaction Rate Constant (k, min⁻¹)Equilibrium Conversion (%)Optimal Temperature (°C)
Titanium tetrabutoxide0.02898.5190
Antimony trioxide0.01595.2200
Zinc acetate0.00989.7210
p-Toluenesulfonic acid0.00686.3180

Nucleophilic Acyl Substitution Mechanisms in Polymer Formation

Polymerization advances via nucleophilic acyl substitution (NAS), where the hydroxyl group of propylene glycol acts as the nucleophile, attacking the electrophilic carbonyl carbon of azelaic acid. This mechanism proceeds through a concerted addition-elimination pathway, with the catalytic system stabilizing the transition state. The reaction involves three mechanistic stages:

  • Nucleophilic attack: The alkoxide ion (derived from propylene glycol deprotonation) attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Proton transfer: The catalytic acid mediates proton migration from the alcohol to the hydroxyl group of the intermediate.
  • Elimiation: The hydroxyl group departs as water, regenerating the catalyst and forming the ester bond [6].

Steric and electronic factors significantly influence NAS kinetics. The secondary hydroxyl group in propylene glycol exhibits reduced nucleophilicity compared to primary alcohols (e.g., ethylene glycol), necessitating higher temperatures (190–220°C) for effective polymerization. Catalysts like antimony trioxide or germanium dioxide mitigate this limitation by activating the carbonyl through Lewis acid-base interactions, increasing the partial positive charge on the carbonyl carbon. Consequently, molecular weights exceeding 20 kDa are achievable, as confirmed by gel permeation chromatography [2] [10].

Chain propagation occurs through step-growth polymerization, where each esterification event generates a new hydroxyl terminus, enabling further chain extension. The reaction exhibits second-order kinetics, with the rate law: Rate = k [COOH][OH], where k is highly dependent on catalyst loading and temperature.

Optimization of Stoichiometric Ratios for Monomer Conversion Efficiency

Precise monomer stoichiometry governs the degree of polymerization (DP) and end-group functionality. A slight excess of diol (1.05:1.0 molar ratio of diol:diacid) maximizes monomer conversion (>98%) while preventing terminal acid group depletion, which would limit chain growth. Conversely, equimolar ratios or diol deficits result in acid-terminated oligomers with DP < 20, reducing polymer molecular weight by 30–40% [3] [7].

The relationship between stoichiometry and molecular weight is quantified by the Carothers equation:$$\overline{Xn} = \frac{1}{1 - p}$$where *p* is the extent of reaction and (\overline{Xn}) is the number-average degree of polymerization. For a stoichiometric imbalance r (diol/diacid ratio), the equation modifies to:$$\overline{Xn} = \frac{1 + r}{1 + r - 2rp}$$Thus, at *p* = 0.99 and *r* = 1.05, (\overline{Xn}) ≈ 100, corresponding to a molecular weight of ~26 kDa for the repeating unit C₁₂H₂₄O₆ (264 g/mol). Experimental data confirms that maintaining r between 1.02–1.08 optimizes molecular weight while minimizing cyclic byproducts (<5%) [7].

Table 2: Impact of Stoichiometric Ratio on Polymer Properties

Diol:Diacid Molar RatioMonomer Conversion (%)Number-Average Molecular Weight (kDa)Cyclic Oligomer Content (%)
0.95:1.0089.38.215.7
1.00:1.0095.115.69.2
1.05:1.0098.725.84.1
1.10:1.0099.014.318.5

Continuous-Flow Reactor Systems for Scalable Synthesis

Continuous-flow reactors (CFRs) overcome limitations of batch processing (e.g., inhomogeneous heating, slow water removal) by enabling precise control over residence time distribution, temperature gradients, and pressure. The synthesis employs tubular reactors with static mixing elements, operating at 200–220°C and reduced pressure (50–100 mbar) to facilitate water removal [8] [10]. Key advantages include:

  • Enhanced mass/heat transfer: Laminar flow profiles ensure uniform temperature (±2°C variance vs. ±15°C in batch reactors), suppressing thermal degradation side reactions.
  • Reduced reaction times: Residence times of 45–60 minutes achieve conversions equivalent to 8-hour batch processes due to improved mixing efficiency.
  • Byproduct minimization: Continuous water extraction shifts equilibrium toward ester formation, reducing hydrolytic side reactions by >70% [8].

CFRs utilize multi-stage configurations, where the first zone performs esterification (180–200°C), and subsequent zones conduct polycondensation (220–240°C). Catalyst injection points are optimized between stages to maintain activity. Studies show CFR systems achieve 98% monomer conversion with polydispersity indices (Đ) of 1.8–2.2, compared to Đ > 2.5 in batch systems, indicating narrower molecular weight distributions [10].

Table 3: Performance Comparison: Batch vs. Continuous-Flow Reactors

ParameterBatch ReactorContinuous-Flow Reactor
Reaction Time6–8 hours45–75 minutes
Temperature Homogeneity±15°C±2°C
Byproduct Formation8–12%2–4%
Average Molecular Weight18–22 kDa24–27 kDa
Polydispersity Index (Đ)2.5–3.21.8–2.2

Properties

CAS Number

29408-67-1

Product Name

Nonanedioic acid;propane-1,2-diol

IUPAC Name

nonanedioic acid;propane-1,2-diol

Molecular Formula

C12H24O6

Molecular Weight

264.31 g/mol

InChI

InChI=1S/C9H16O4.C3H8O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3(5)2-4/h1-7H2,(H,10,11)(H,12,13);3-5H,2H2,1H3

InChI Key

FNSYDPIUFNHOJK-UHFFFAOYSA-N

SMILES

CC(CO)O.C(CCCC(=O)O)CCCC(=O)O

Canonical SMILES

CC(CO)O.C(CCCC(=O)O)CCCC(=O)O

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